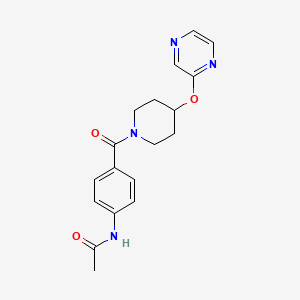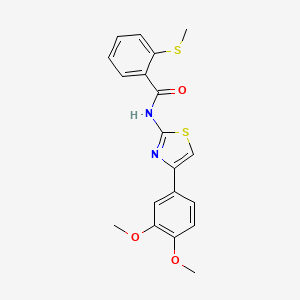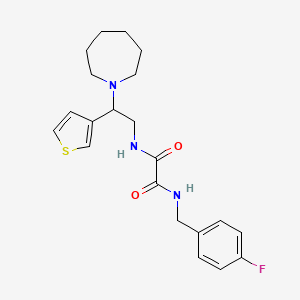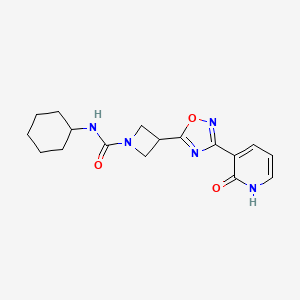
(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with a sulfonamide group. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The sulfonamide group, for example, is typically quite stable but can participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Molecular Interactions
Research by Lai et al. (1999) on luminescent mono- and binuclear cyclometalated platinum(II) complexes, incorporating 4-chlorophenyl groups, highlights the investigation into d8-d8 interactions and ligand-ligand interactions. These studies are pivotal for understanding the photophysical properties of materials, potentially useful in light-emitting devices and sensors (Lai et al., 1999).
Medicinal Chemistry and Drug Design
Siddiqui et al. (2008) demonstrated the structural stability and potential medicinal applications of carbamoylsulfonamide derivatives, suggesting the relevance of chlorophenyl groups in the development of novel therapeutic agents (Siddiqui et al., 2008).
Synthetic Chemistry and Catalysis
Research on chlorosulfonation of tris(pentafluorophenyl)corrole by Mahammed et al. (2001) exemplifies the utility of chlorophenyl compounds in synthesizing structurally complex and functionally diverse molecules, which can be further applied in catalysis and material science (Mahammed et al., 2001).
Molecular Docking and Drug Development
Al-Hourani et al. (2015) conducted molecular docking studies to explore the interactions between tetrazole derivatives and the cyclooxygenase-2 enzyme, providing insights into the design of COX-2 inhibitors. This research underscores the significance of chlorophenyl groups in the development of anti-inflammatory drugs (Al-Hourani et al., 2015).
Organotin(IV) Complexes in Anticancer Research
The study by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes reveals their potential as anticancer drugs. This highlights the role of chlorophenyl groups in the synthesis and biological evaluation of organometallic compounds for therapeutic applications (Basu Baul et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-3-13(4-2)15-18(16,17)10-9-11-5-7-12(14)8-6-11/h5-10,13,15H,3-4H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMQXQGYXBZGS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pentan-3-yl)ethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)


![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)
![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)